![molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2](/img/structure/B1328845.png)

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

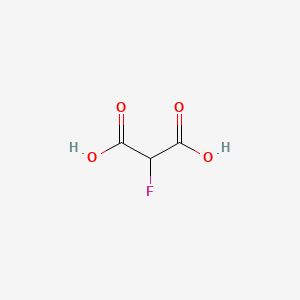

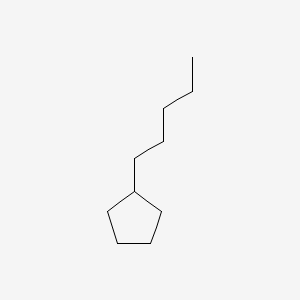

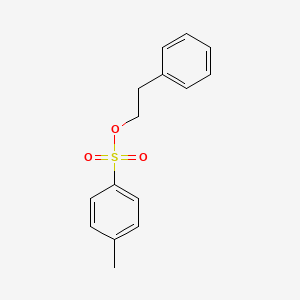

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a chemical compound with the molecular formula C15H11F3O3 . It has a molecular weight of 296.25 . This compound is used in biochemical genetics studies and was used in the synthesis of 1,3,4-oxadiazole derivatives .

Synthesis Analysis

The synthesis of “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” involves the use of 2-(Trifluoromethyl)benzoic acid . This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis

The InChI code for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is 1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) .Physical And Chemical Properties Analysis

“2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” is a slightly yellow to yellow-brown crystalline powder . It has a molecular weight of 296.25 .科学的研究の応用

Supramolecular and Macromolecular Columns

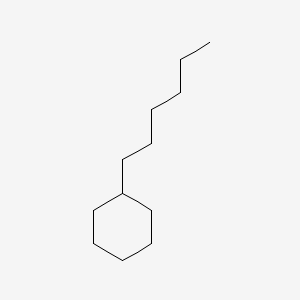

- Tapered building blocks, including derivatives of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, stabilize hexagonal columnar mesophases in supramolecular and macromolecular columns. Fluorination of alkyl tails of these compounds dramatically stabilizes their mesophases (Percec et al., 1995).

Role in Fluorescence Probes

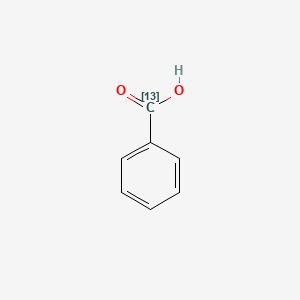

- Novel fluorescence probes using derivatives of benzoic acid, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, can selectively detect highly reactive oxygen species and differentiate specific species, useful in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Crystal Structures in Coordination Polymers

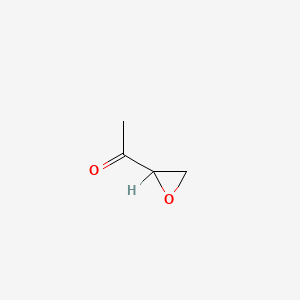

- Derivatives of benzoic acids, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, have been used to synthesize lanthanide-based coordination polymers. These complexes exhibit interesting structural and photophysical properties (Sivakumar et al., 2011).

Selective Hydrogenation Processes

- The gas-phase hydrogenation of benzoic acid derivatives, including those similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, has been studied for the formation of benzyl alcohol over gold-supported catalysts. This showcases their application in catalytic processes (Perret et al., 2014).

Synthesis and Spectroelectrochemical Properties

- Derivatives of benzoic acid, including 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid, have been used in the synthesis of phthalocyanines. These compounds are studied for their electrochemical and spectroelectrochemical properties, which are relevant in electrochemical technologies (Kamiloğlu et al., 2018).

Catalyst-Free Decarboxylative Trifluoromethylation

- A study presented a method for catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation can be scaled up with good yield, demonstrating the compound's utility in green chemistry (Wang et al., 2017).

Safety And Hazards

The safety information for “2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid” indicates that it is an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXGYHZVZPJAAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649310 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid | |

CAS RN |

1040038-41-2 |

Source

|

| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)